

Enisamium Iodide: A Technical Overview of its Antiviral Spectrum and Efficacy

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Compound Name: Amizon

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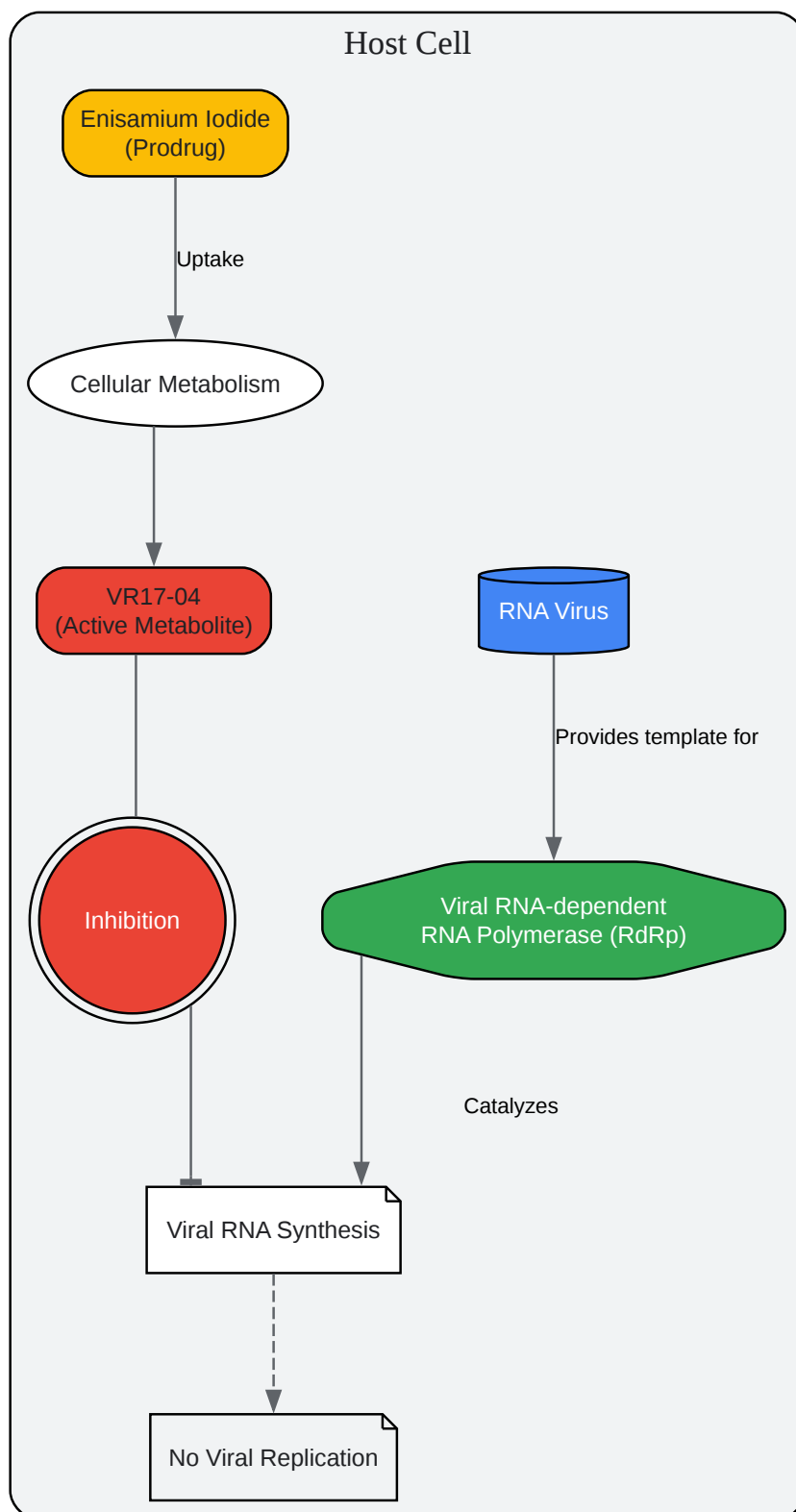
Introduction

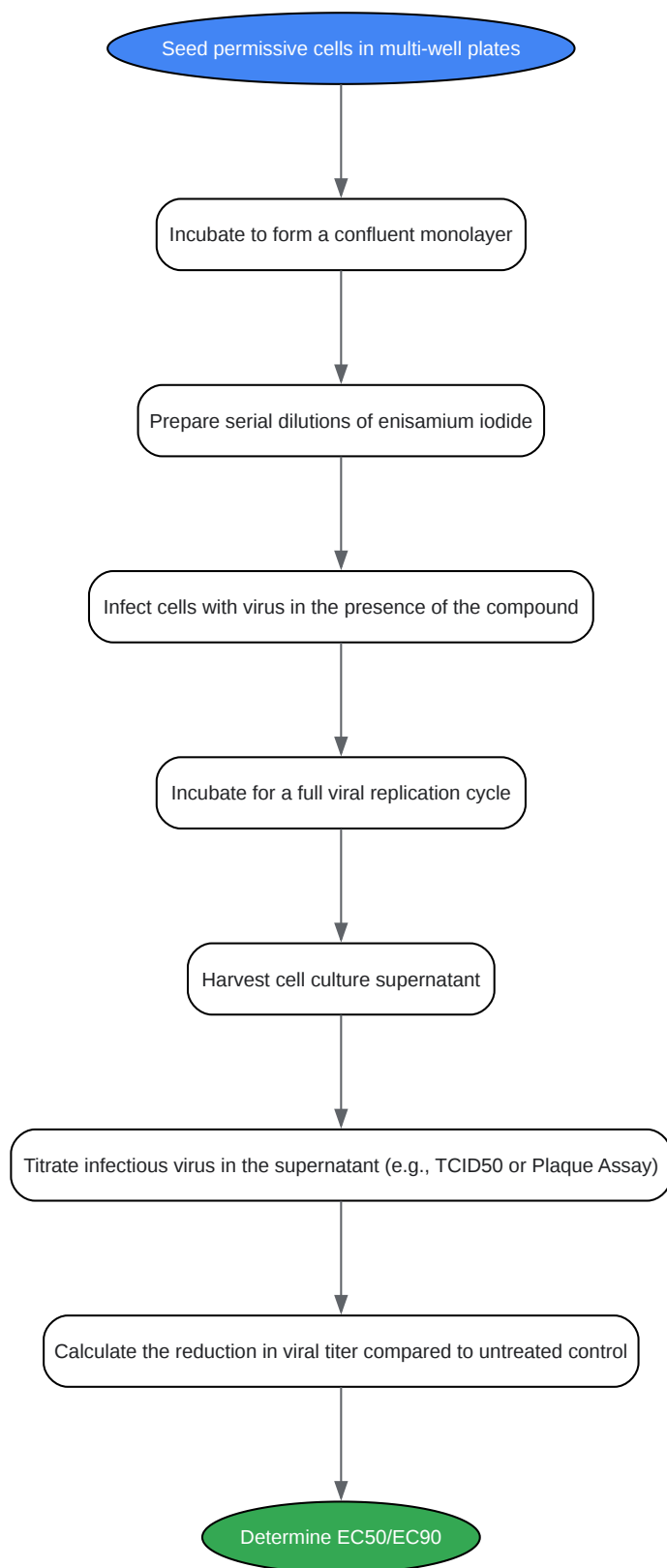
Enisamium iodide, an isonicotinic acid derivative, is an antiviral agent that has demonstrated a broad spectrum of activity against various respiratory viruses.[1][2] Marketed in several countries for the treatment of influenza and other acute respiratory viral infections (ARVI), its mechanism of action centers on the inhibition of viral RNA polymerase, a key enzyme in the replication of many RNA viruses.[3][4] This technical guide provides a comprehensive overview of the antiviral spectrum and efficacy of enisamium iodide, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

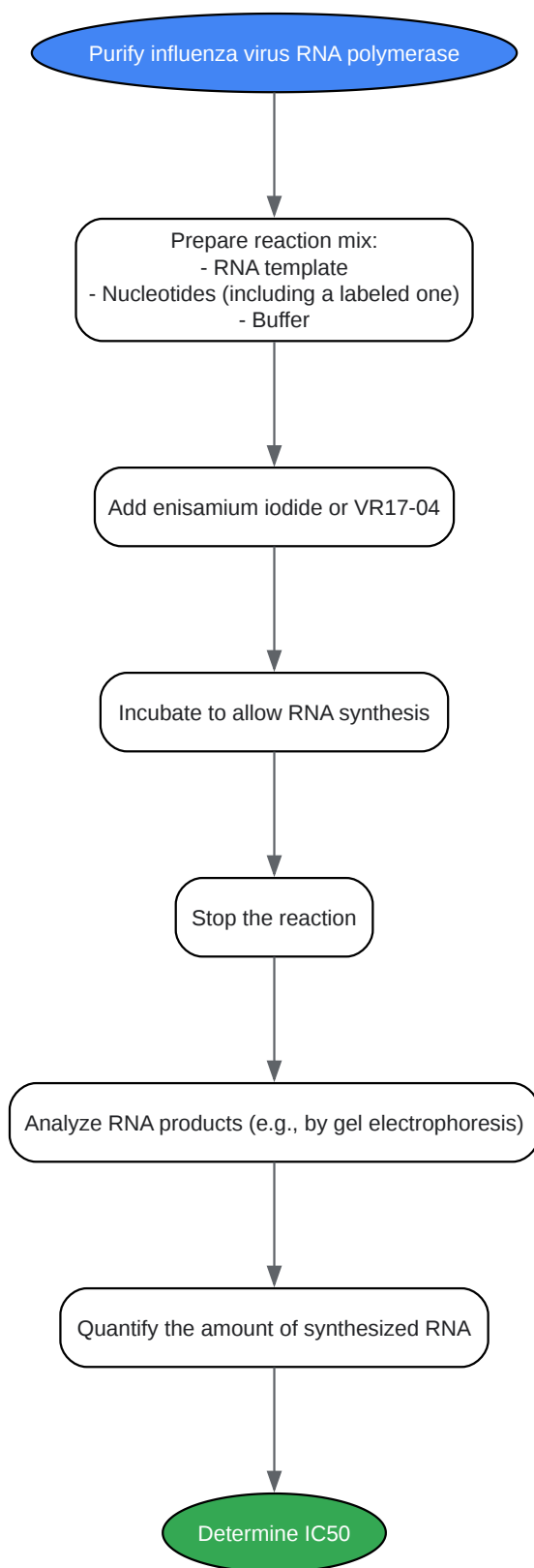
Mechanism of Action

Enisamium iodide is a prodrug that is metabolized in the body to its active form, a hydroxylated metabolite named VR17-04.[4][5] This active metabolite is a more potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp) than the parent compound.[4] Docking and molecular dynamics simulations suggest that VR17-04 interacts with the active site of the viral RNA polymerase, preventing the incorporation of nucleotides like GTP and UTP into the nascent RNA strand, thereby terminating viral RNA synthesis.[3][6] This targeted action against the viral replication machinery underscores its potential as a broad-spectrum antiviral.

Below is a diagram illustrating the proposed mechanism of action:







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